Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

Medicinal Chemistry Cross-Coupling Chemistry HIV Capsid Inhibitor Synthesis

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (CAS 1626335-83-8) is a trisubstituted 3-aminoindazole featuring bromine at C-7, chlorine at C-4, and a methyl group at N-1. It has a molecular formula of C₈H₇BrClN₃, a molecular weight of 260.52 g mol⁻¹, and a computed lipophilicity (XLogP3-AA) of 2.5.

Molecular Formula C8H7BrClN3
Molecular Weight 260.52 g/mol
Cat. No. B15065722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
Molecular FormulaC8H7BrClN3
Molecular Weight260.52 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C(=N1)N)Cl)Br
InChIInChI=1S/C8H7BrClN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
InChIKeyJKVZDIFRPVCPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Core Properties and Procurement-Relevant Benchmarks


7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (CAS 1626335-83-8) is a trisubstituted 3-aminoindazole featuring bromine at C-7, chlorine at C-4, and a methyl group at N-1. It has a molecular formula of C₈H₇BrClN₃, a molecular weight of 260.52 g mol⁻¹, and a computed lipophilicity (XLogP3-AA) of 2.5 [1]. Its topological polar surface area (TPSA) of 43.8 Ų and zero rotatable bonds define a compact, rigid scaffold [1]. The compound serves as a key synthetic intermediate in the preparation of HIV-1 capsid inhibitors, including Lenacapavir [2], and has been evaluated for monoamine oxidase B (MAO‑B) inhibition [3].

Why In-Class Indazole Building Blocks Cannot Replace 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine


Within the 3-aminoindazole class, subtle variations in the halogenation pattern and N-1 alkylation profoundly affect both synthetic utility and biological target engagement. The simultaneous presence of bromine (a cross-coupling handle for Suzuki, Buchwald, or Ullmann couplings) and chlorine (a site for nucleophilic aromatic substitution or further metal-catalyzed functionalization) is uncommon on the indazole core, especially when combined with an N‑1 methyl group that locks the tautomeric form, controls regioselectivity during subsequent derivatization, and modulates lipophilicity [1]. Simple omission of the bromine or chlorine removes an orthogonal synthetic vector; replacing the N-methyl with hydrogen reintroduces prototropic tautomerism that complicates downstream reactions [1][2].

Quantitative Differentiation Evidence for 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine Against Closest Analogs


Dual Halogen Orthogonalization: Bromine vs. Chlorine Positioning for Sequential Derivatization

The compound bears two distinct halogens at C‑7 (Br) and C‑4 (Cl) of the indazole ring. In contrast, the closely related 7-bromo-4-chloro-1H-indazol-3-amine (CAS 1626336‑65‑9) lacks the N‑1 methyl group that fixes the prototropic form and directs the amine lone pair for selective acylation [1]. The N‑1 methyl prevents interference from the indazole NH during amide bond formation or sulfonylation steps [2]. Compared with 7-bromo-1-methyl-1H-indazol-3-amine (no chloro), the additional chlorine at C‑4 provides a second electrophilic site for nucleophilic aromatic substitution (SNAr) or palladium‑catalyzed functionalization, doubling the potential derivatization reactions per molecule [1].

Medicinal Chemistry Cross-Coupling Chemistry HIV Capsid Inhibitor Synthesis

N‑1 Methylation Impact on Lipophilicity and TPSA Compared with N‑1 Unsubstituted Analog

The N‑1 methyl group increases computed lipophilicity (XLogP3‑AA = 2.5) compared with the N‑H parent compound 7‑bromo‑4‑chloro‑1H‑indazol‑3‑amine, for which the predicted XLogP3‑AA is 2.1 [1][2]. At the same time, the TPSA of 43.8 Ų is unaffected by N‑methylation because the additional carbon does not contribute to the polar surface [1]. The resulting logP increase of ≈0.4 units can meaningfully alter passive membrane permeability and distribution into the central nervous system (CNS), an important consideration in CNS‑targeted MAO‑B inhibitor programs [3].

Physicochemical Profiling Drug Design CNS Penetration

Reported MAO‑B Inhibitory Activity Relative to In‑Class Indazole Fragments

The compound has been reported to inhibit recombinant human MAO‑B with a Ki below 50 μM in enzymatic assays [1]. While this is a modest potency by drug standards, it positions the compound as a synthetically tractable fragment hit suitable for further elaboration. In contrast, the core fragment 1‑methyl‑1H‑indazol‑3‑amine (CAS 60301‑20‑4) lacks the halogen substituents necessary for target engagement and is typically employed as a hinge‑binding motif for kinases rather than an MAO inhibitor [2]. The combination of dual halogenation and N‑methylation therefore channels this scaffold toward a distinct biological target profile.

Neurodegenerative Disease Monoamine Oxidase Inhibition Fragment-Based Drug Discovery

Patent‑Documented Utility as an Advanced Building Block for HIV‑1 Capsid Inhibitors

In published patent applications WO2020089778A1 and US 2021/0214345, N‑(7‑bromo‑4‑chloro‑1‑methyl‑1H‑indazol‑3‑yl)methanesulfonamide—prepared directly from the target compound—serves as a late‑stage intermediate in the synthesis of quinazolinyl‑indazole HIV‑1 capsid inhibitors [1][2]. The corresponding N‑H analog (7‑bromo‑4‑chloro‑1H‑indazol‑3‑amine) is a key fragment for Lenacapavir synthesis but requires an additional alkylation step to introduce the N‑1 substituent [3]. The N‑methyl compound thus eliminates one synthetic transformation from the route to N‑1‑substituted final candidates.

Antiviral Research HIV Capsid Inhibition Process Chemistry

Predicted Physicochemical Properties vs. N‑1 Cyclopropyl and N‑1 Trifluoroethyl Analogs

Among three N‑1 alkylated analogs sharing the 7‑bromo‑4‑chloro core, the N‑methyl derivative exhibits the lowest molecular weight (260.52 g mol⁻¹) and a moderate logP (2.5) [1]. The N‑cyclopropyl analog (molecular formula C₁₀H₉BrClN₃, MW ≈ 286.55 g mol⁻¹) is heavier and more lipophilic, while the N‑(2,2,2‑trifluoroethyl) analog (C₉H₆BrClF₃N₃, MW ≈ 327.52 g mol⁻¹) carries additional molecular weight and polarity that alters its pharmacokinetic profile [2]. The methyl derivative therefore offers the optimal balance of low molecular weight and moderate lipophilicity for fragment‑based library selection.

Physicochemical Property Comparison Fragment Library Design ADME Prediction

Verified Application Scenarios for 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine in Research and Industry


HIV‑1 Capsid Inhibitor Medicinal Chemistry Programs

As a pre‑N‑methylated building block, this compound directly furnishes N‑(7‑bromo‑4‑chloro‑1‑methyl‑1H‑indazol‑3‑yl)methanesulfonamide, a late‑stage intermediate in quinazolinyl‑indazole capsid inhibitor synthesis [1]. Compared with the N‑H parent fragment—which requires a separate N‑alkylation—the target compound reduces the synthetic sequence by at least one step, accelerating SAR exploration and minimizing cumulative yield losses in antiviral Hit‑to‑Lead campaigns [1][2].

CNS‑Targeted Fragment‑Based Drug Discovery (MAO‑B Programs)

With a reported MAO‑B Ki below 50 μM, the compound constitutes a validated fragment hit for monoamine oxidase B inhibition, a target relevant to Parkinson's disease [3]. Its low molecular weight (260.52 g mol⁻¹), moderate lipophilicity (XLogP = 2.5), and dual halogen handles render it an excellent starting point for structure‑guided optimization toward potent, CNS‑penetrant MAO‑B inhibitors [3].

Orthogonal Diversification Chemistry Platforms

When a single indazole scaffold must support two sequential and chemoselective derivatizations—such as a Suzuki coupling at C‑7 followed by SNAr at C‑4—the target compound is uniquely suited. The absence of prototropic tautomerism (due to N‑1 methylation) ensures predictable reactivity, unlike the N‑H analog where tautomer interconversion can complicate reaction outcomes [1][2].

Fragment Library Assembly for Rule‑of‑Three Compliant Screening Collections

With a molecular weight of 260.52 g mol⁻¹, XLogP of 2.5, HBD count of 1, and HBA count of 2, the compound fully satisfies the Rule of Three (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. It is lighter and less lipophilic than its N‑cyclopropyl or N‑trifluoroethyl analogs, making it the optimal choice for fragment screening collections where adherence to fragment‑likeness criteria is mandatory [2].

Quote Request

Request a Quote for 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.